![molecular formula C18H17ClN2O3S B2723011 4-chloro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide CAS No. 898455-68-0](/img/structure/B2723011.png)
4-chloro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide is a compound of significant interest in the realms of chemistry, biology, and medicine. This molecule is notable for its unique structure, combining a chlorinated benzene ring with a sulfonamide group and a hexahydropyridoquinoline system. Its multifaceted chemical architecture enables it to participate in various chemical reactions and biological pathways, making it a valuable subject for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide typically involves several steps:
Formation of the Hexahydropyridoquinoline Core: : This step usually begins with a cyclization reaction that forms the quinoline framework. Reagents such as aldehydes and amines under acidic or basic conditions facilitate this cyclization.
Chlorination: : Introduction of the chlorine atom is achieved through halogenation reactions, often using reagents like thionyl chloride or phosphorus pentachloride.
Sulfonamide Formation: : The final step involves attaching the sulfonamide group to the compound. This is generally carried out using sulfonyl chlorides and a nucleophilic amine under mild conditions.
Industrial Production Methods: For industrial-scale production, the processes are optimized for cost efficiency and scalability:
Continuous Flow Synthesis: : This method is preferred for its ability to consistently produce high yields while maintaining product purity. The reactants are continuously fed through a series of reactors.
Catalysis: : Catalysts are often employed to enhance reaction rates and selectivity, minimizing by-products and energy consumption.
化学反应分析
Types of Reactions:
Oxidation: : The compound can undergo oxidation, typically involving the conversion of the hexahydropyridoquinoline system.
Reduction: : Reduction reactions are less common but can be used to modify specific functional groups within the compound.
Substitution: : Electrophilic and nucleophilic substitution reactions are common, particularly at the benzene ring and the sulfonamide nitrogen.
Oxidizing Agents: : Potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: : Halogenating agents, nucleophiles like amines or alcohols, and catalysts for facilitating substitution.
Oxidation Products: : Altered quinoline derivatives.
Reduction Products: : Reduced forms of the benzene or sulfonamide functionalities.
Substitution Products: : Diverse derivatives depending on the substituents introduced.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: : Used as an intermediate in the synthesis of more complex organic structures.
Study of Reaction Mechanisms: : Serves as a model compound for investigating reaction pathways.
Enzyme Inhibition Studies: : Acts as a potential inhibitor for certain enzymatic reactions.
Biological Pathway Elucidation: : Helps in mapping biological pathways due to its interaction with various biomolecules.
Drug Development: : Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Diagnostics: : Used in the development of diagnostic assays due to its specific binding properties.
Material Science: : Employed in creating new materials with unique properties.
Chemical Manufacturing: : Used as a precursor in the production of other commercially valuable compounds.
作用机制
Molecular Targets and Pathways: 4-chloro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide exerts its effects primarily by interacting with enzymes and receptors at a molecular level. The chlorine and sulfonamide groups play crucial roles in binding to the active sites of enzymes, thereby inhibiting or modifying their activity. The hexahydropyridoquinoline core enables the compound to penetrate cellular membranes and interact with intracellular targets, affecting various signaling pathways and biological processes.
相似化合物的比较
Similar Compounds:
4-chloro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-8-yl)benzenesulfonamide
4-chloro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-10-yl)benzenesulfonamide
4-chloro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-7-yl)benzenesulfonamide
Highlighting Uniqueness: What sets 4-chloro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide apart is its specific substitution pattern, which provides distinct chemical and biological properties. The particular position of the chlorine atom and the sulfonamide group leads to unique interactions with biological targets and different reactivity compared to its analogs.
This compound is a fascinating molecule with diverse applications across multiple fields of science and industry. Its preparation, reactivity, and biological significance continue to make it a compound of immense research interest.
属性
IUPAC Name |
4-chloro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3S/c19-14-4-6-16(7-5-14)25(23,24)20-15-10-12-2-1-9-21-17(22)8-3-13(11-15)18(12)21/h4-7,10-11,20H,1-3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPGWXXWXNTDAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NS(=O)(=O)C4=CC=C(C=C4)Cl)CCC(=O)N3C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[3-(3,4-dimethylphenoxy)propyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole hydrochloride](/img/structure/B2722928.png)
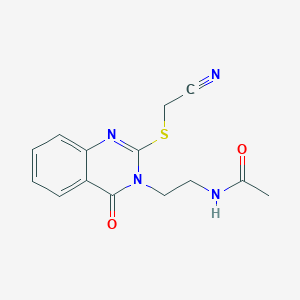
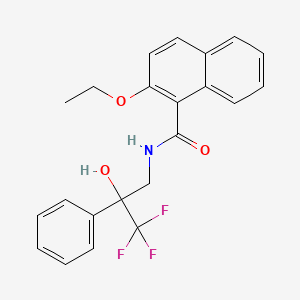
![N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2722932.png)
![4-{[1-(4-Ethylbenzoyl)piperidin-3-yl]methoxy}-2-methylpyridine](/img/structure/B2722933.png)
![1-(4-bromo-3-methylphenyl)-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2722934.png)
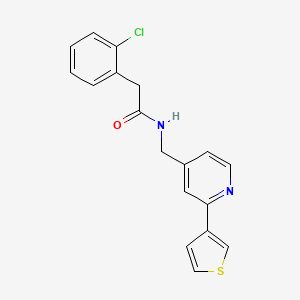
![1-Ethyl-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B2722940.png)
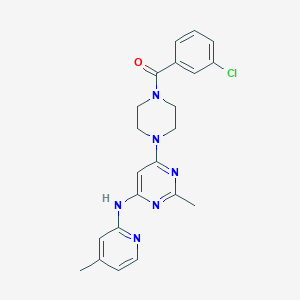
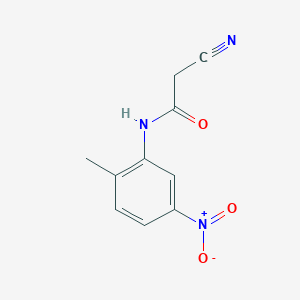
![1-{[(tert-Butoxy)carbonyl]amino}-3-(hydroxymethyl)cyclobutane-1-carboxylic acid](/img/structure/B2722947.png)
![(Z)-2,5-dichloro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2722948.png)
![N-(3-chlorophenyl)-N'-[3-methyl-1,3-thiazol-2(3H)-yliden]urea](/img/structure/B2722949.png)
![(2E)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-phenylprop-2-en-1-one](/img/structure/B2722951.png)
